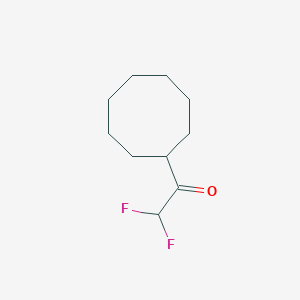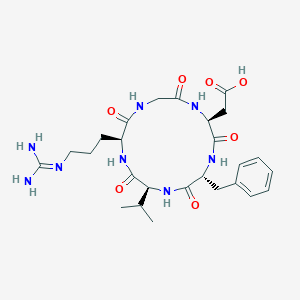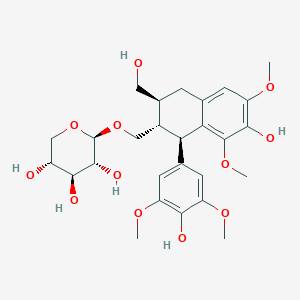
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE is an organic compound with the molecular formula C10H16F2O and a molecular weight of 190.23 g/mol It is characterized by a cyclooctyl group attached to a difluoroethanone moiety
Méthodes De Préparation
The synthesis of 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE typically involves the reaction of cyclooctyl derivatives with difluoroethanone precursors. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism by which 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making it a compound of interest in both research and industrial applications.
Comparaison Avec Des Composés Similaires
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can be compared with other similar compounds such as:
1-Cyclooctyl-2-fluoroethan-1-one: Differing by one fluorine atom, this compound has distinct chemical properties and reactivity.
1-Cyclooctyl-2,2-dichloroethan-1-one: Substitution of fluorine atoms with chlorine atoms results in different chemical behavior and applications.
1-Cyclooctyl-2,2-dibromoethan-1-one: Bromine substitution leads to variations in reactivity and potential uses. The uniqueness of this compound lies in its specific difluoroethanone structure, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
127119-02-2 |
|---|---|
Formule moléculaire |
C10H16F2O |
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
1-cyclooctyl-2,2-difluoroethanone |
InChI |
InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2 |
Clé InChI |
SPCPNHXVDGFHOC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
SMILES canonique |
C1CCCC(CCC1)C(=O)C(F)F |
Synonymes |
Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















